molecular formula C17H17ClN2O2 B6977146 [(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone

[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone

Cat. No.: B6977146
M. Wt: 316.8 g/mol
InChI Key: MNKVAKOWAWKPOC-AWEZNQCLSA-N
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Description

[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a pyrrole ring substituted with a chlorine atom and a methyl group, and a phenylmethanone group

Properties

IUPAC Name

[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-11-13(18)10-15(19)17(22)20-9-5-8-14(20)16(21)12-6-3-2-4-7-12/h2-4,6-7,10-11,14H,5,8-9H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKVAKOWAWKPOC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N2CCCC2C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N2CCC[C@H]2C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone typically involves multiple steps One common route starts with the preparation of the pyrrole ring, which is then chlorinated and methylated The pyrrolidine ring is synthesized separately and then coupled with the chlorinated pyrrole derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification methods, such as recrystallization or chromatography, are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

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